molecular formula C10H10N2O2S B1530720 methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate CAS No. 876316-95-9

methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Cat. No. B1530720
CAS RN: 876316-95-9
M. Wt: 222.27 g/mol
InChI Key: PVRVZBPZLZYXCP-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their potential applications in the agrochemical and medicinal chemistry industries . The thiophen-2-yl group is a sulfur-containing ring that is also seen in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a thiophene ring. The exact structure would depend on the positions of these rings and the attached methyl and carboxylate groups. Detailed structural analysis would typically involve techniques like NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazole compounds are generally stable and can exhibit varying degrees of solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

This compound has been studied for its potential in medicinal chemistry, particularly in antitumor applications. The thiophene moiety is known for its wide range of pharmacological properties, including anticancer activities. The pyrazole ring, often found in various drug molecules, contributes to the compound’s ability to interact with biological targets. Research indicates that derivatives of this compound could inhibit the growth of certain cancer cell lines, making it a candidate for further drug development and cancer therapy studies .

Agriculture: Insecticidal Properties

In the agricultural sector, the compound’s thiophene component is of interest due to its insecticidal properties. Thiophene derivatives have been used to develop new pesticides that are less harmful to the environment while being effective against pests. The compound’s structure could be modified to enhance its insecticidal potency and specificity .

Material Science: Organic Semiconductors

Thiophene-based compounds are pivotal in the field of material science, particularly in the creation of organic semiconductors. The conjugated system within the thiophene ring contributes to the compound’s ability to conduct electricity. This makes it useful in the development of organic thin-film transistors and photovoltaic cells .

Environmental Science: Photocatalysis

The compound’s potential in environmental science lies in its photocatalytic properties. Thiophene derivatives can act as photosensitizers, absorbing light and initiating chemical reactions that could break down pollutants. This application is crucial for developing new methods of water purification and treatment of environmental contaminants .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be explored for its enzyme inhibition capabilities. The pyrazole ring is known to interact with various enzymes, potentially inhibiting their activity. This property is significant for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is crucial .

Pharmacology: Drug Design

Lastly, in pharmacology, the compound’s structure is valuable for drug design. Its heterocyclic framework is common in many pharmaceuticals, and modifications to this core structure can lead to the development of new drugs with improved efficacy and reduced side effects. The compound could serve as a scaffold for creating novel therapeutic agents .

Mechanism of Action

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and exploring its potential applications in various fields such as medicinal chemistry and agrochemistry .

properties

IUPAC Name

methyl 2-methyl-5-thiophen-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-8(10(13)14-2)6-7(11-12)9-4-3-5-15-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRVZBPZLZYXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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